
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including pharmaceuticals, agriculture, and water treatment. This compound, in particular, has unique properties that make it valuable for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-N,N-diethylethanaminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-diethylethanamine with ethoxymethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The raw materials are fed into the reactor at a constant rate, and the product is continuously removed, which helps in maintaining a steady state and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-(Ethoxymethyl)-N,N-diethylethanaminium iodide.
Aplicaciones Científicas De Investigación
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug formulations, particularly for its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: In water treatment, it is used as a biocide to control microbial growth in cooling towers and other water systems.
Mecanismo De Acción
The mechanism of action of N-(Ethoxymethyl)-N,N-diethylethanaminium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trimethylsilyl)ethoxymethyl chloride
- N,N-Diethylethanaminium chloride
- N-(Methoxymethyl)-N,N-diethylethanaminium chloride
Uniqueness
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride is unique due to its specific ethoxymethyl group, which imparts distinct solubility and reactivity characteristics. Compared to similar compounds, it offers better phase transfer capabilities and enhanced antimicrobial properties, making it more effective in certain applications.
Propiedades
Número CAS |
64632-25-3 |
|---|---|
Fórmula molecular |
C9H22ClNO |
Peso molecular |
195.73 g/mol |
Nombre IUPAC |
ethoxymethyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H22NO.ClH/c1-5-10(6-2,7-3)9-11-8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DSQJHJBPTGEROG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)COCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
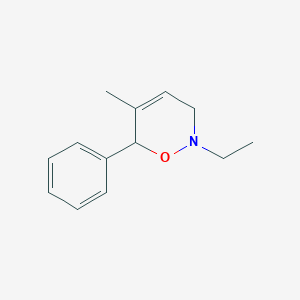
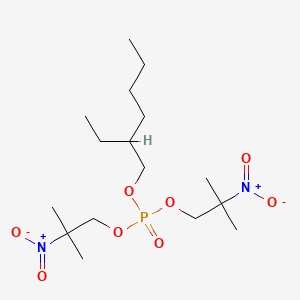
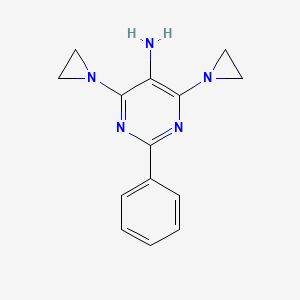

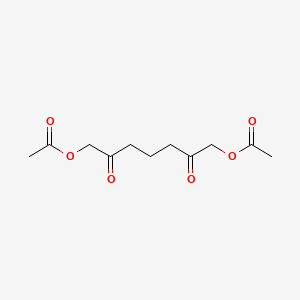
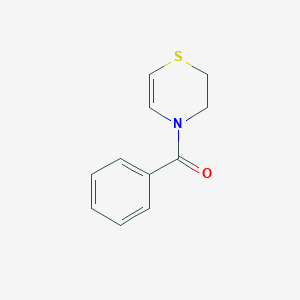
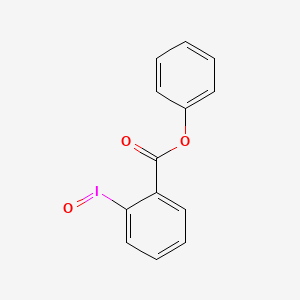

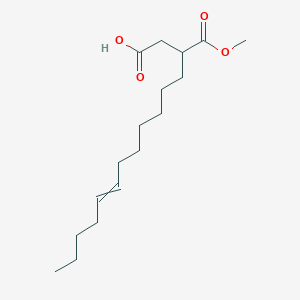

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
